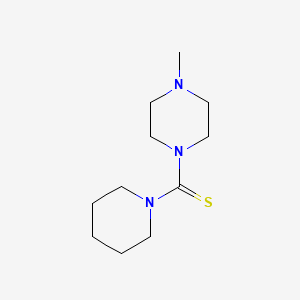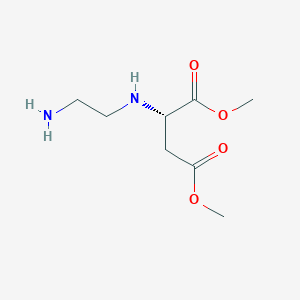![molecular formula C23H28O8 B12566416 4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) CAS No. 161960-57-2](/img/structure/B12566416.png)
4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) is an organic compound characterized by its complex structure, which includes two 3,5-dimethoxybenzaldehyde groups connected by a pentane-1,5-diylbis(oxy) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable pentane-1,5-diylbis(oxy) precursor. One common method involves the use of a Williamson ether synthesis, where 3,5-dimethoxybenzaldehyde is reacted with pentane-1,5-diol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using reagents like boron tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Boron tribromide in dichloromethane at low temperatures.
Major Products:
Oxidation: 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzoic acid)
Reduction: 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzyl alcohol)
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural properties.
Wirkmechanismus
The mechanism of action of 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, which are important intermediates in organic synthesis. The methoxy groups can undergo demethylation, leading to the formation of phenolic compounds. These reactions involve nucleophilic attack on the carbonyl carbon or the methoxy carbon, respectively, followed by elimination or substitution steps.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-[Pentane-1,5-diylbis(oxy)]dibenzoic acid
- 4,4’-[Pentane-1,5-diylbis(oxy)]dianiline
- 1,5-bis(4-aminophenoxy)pentane
Comparison: 4,4’-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde) is unique due to the presence of both aldehyde and methoxy functional groups, which provide a versatile platform for various chemical transformations. In contrast, 4,4’-[Pentane-1,5-diylbis(oxy)]dibenzoic acid contains carboxylic acid groups, making it more suitable for applications requiring acidic functionality. 4,4’-[Pentane-1,5-diylbis(oxy)]dianiline and 1,5-bis(4-aminophenoxy)pentane contain amine groups, which are useful in the synthesis of polymers and other nitrogen-containing compounds.
Eigenschaften
CAS-Nummer |
161960-57-2 |
|---|---|
Molekularformel |
C23H28O8 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
4-[5-(4-formyl-2,6-dimethoxyphenoxy)pentoxy]-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C23H28O8/c1-26-18-10-16(14-24)11-19(27-2)22(18)30-8-6-5-7-9-31-23-20(28-3)12-17(15-25)13-21(23)29-4/h10-15H,5-9H2,1-4H3 |
InChI-Schlüssel |
CIOIYABBLFVQSG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OCCCCCOC2=C(C=C(C=C2OC)C=O)OC)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


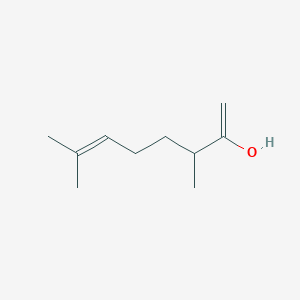
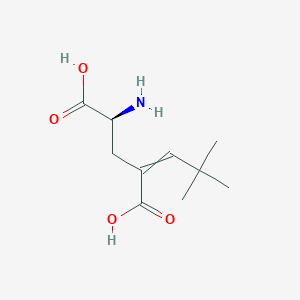
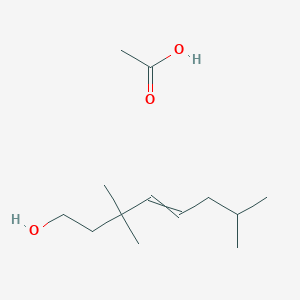
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
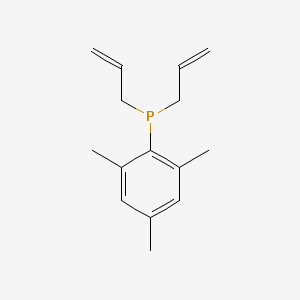
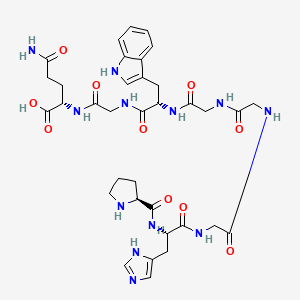
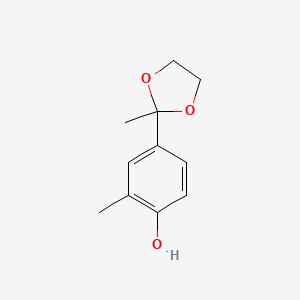
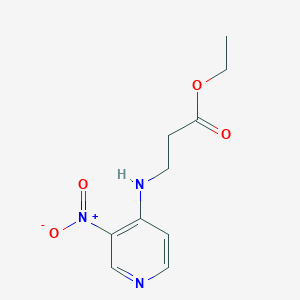
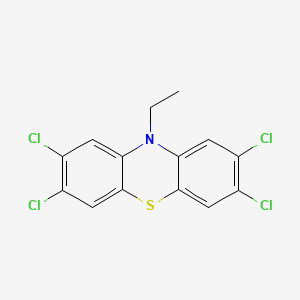
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
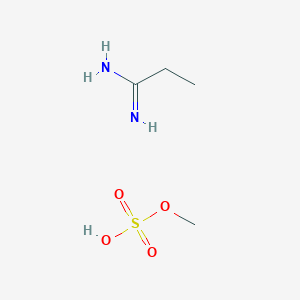
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)
